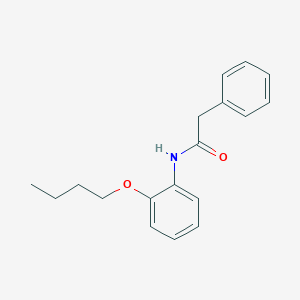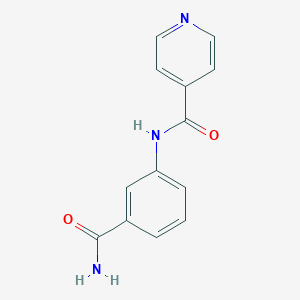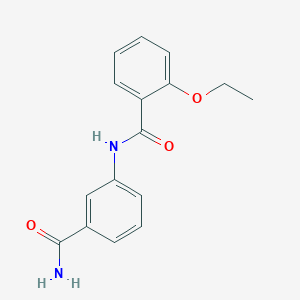![molecular formula C15H19N3O3S B267302 N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B267302.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea, commonly known as MOTU, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiourea derivative that has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MOTU is not fully understood. However, it has been proposed that its anti-inflammatory and anti-tumor activities may be attributed to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and cell growth. MOTU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
MOTU has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. In addition, MOTU has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
MOTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory and anti-tumor activities. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized.
Zukünftige Richtungen
There are several future directions for the study of MOTU. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of MOTU with improved potency and selectivity could also be an area of future research.
Conclusion:
In conclusion, N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea is a thiourea derivative that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MOTU could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of MOTU involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with propionic acid hydrazide in the presence of a base. The reaction yields MOTU as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MOTU has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Eigenschaften
Produktname |
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea |
|---|---|
Molekularformel |
C15H19N3O3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-2-13(19)17-15(22)16-12-5-3-11(4-6-12)14(20)18-7-9-21-10-8-18/h3-6H,2,7-10H2,1H3,(H2,16,17,19,22) |
InChI-Schlüssel |
OCPFPFBBVNRPOQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B267226.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)


![3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)
![3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B267239.png)
![4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide](/img/structure/B267244.png)
![4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267248.png)
![N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267249.png)
![N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)
![4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide](/img/structure/B267252.png)